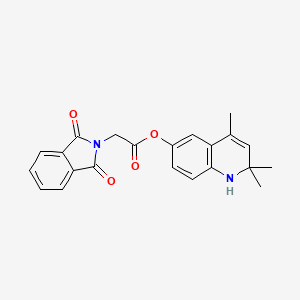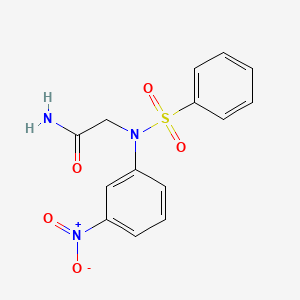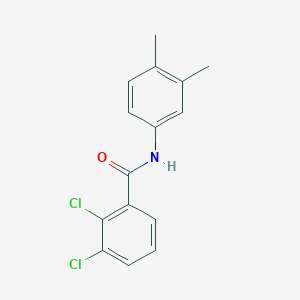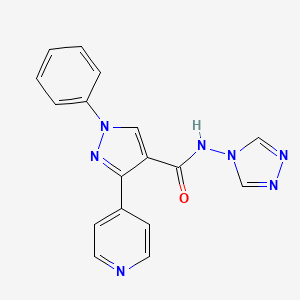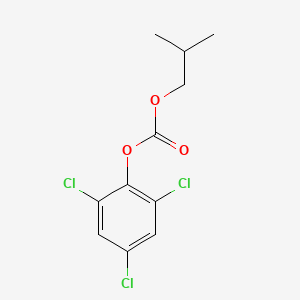
isobutyl 2,4,6-trichlorophenyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl 2,4,6-trichlorophenyl carbonate (ITCPC) is a synthetic compound that has gained attention in the scientific community due to its potential applications in biological research. This compound is a derivative of trichlorophenol and is synthesized through a multistep process involving the reaction of isobutyl chloroformate with 2,4,6-trichlorophenol. ITCPC has been studied extensively for its mechanism of action and physiological effects, making it a promising tool for future research.
作用機序
The mechanism of action of isobutyl 2,4,6-trichlorophenyl carbonate is based on its ability to react with lysine residues in proteins. When isobutyl 2,4,6-trichlorophenyl carbonate is added to a protein solution, it will selectively modify lysine residues by forming a covalent bond with the amino group. This modification can alter the activity and function of the protein, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that isobutyl 2,4,6-trichlorophenyl carbonate can have a variety of biochemical and physiological effects depending on the specific protein being modified. For example, isobutyl 2,4,6-trichlorophenyl carbonate has been shown to inhibit the activity of histone deacetylases, leading to increased acetylation of histones and changes in gene expression. Additionally, isobutyl 2,4,6-trichlorophenyl carbonate has been shown to modify the activity of enzymes involved in lipid metabolism, leading to changes in cellular signaling pathways.
実験室実験の利点と制限
One advantage of using isobutyl 2,4,6-trichlorophenyl carbonate in lab experiments is its ability to selectively modify lysine residues in proteins. This allows researchers to study the specific effects of lysine modification on protein function and activity. Additionally, isobutyl 2,4,6-trichlorophenyl carbonate is relatively easy to synthesize and can be used in a variety of experimental systems.
However, there are also limitations to using isobutyl 2,4,6-trichlorophenyl carbonate in lab experiments. For example, the modification of lysine residues can be non-specific in some cases, leading to unintended effects on protein function. Additionally, the synthesis of isobutyl 2,4,6-trichlorophenyl carbonate can be time-consuming and may require specialized equipment.
将来の方向性
There are several future directions for research involving isobutyl 2,4,6-trichlorophenyl carbonate. One area of interest is the development of new therapeutic agents based on the modification of lysine residues. Additionally, isobutyl 2,4,6-trichlorophenyl carbonate could be used to study the role of lysine modification in various diseases, such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the specificity and limitations of isobutyl 2,4,6-trichlorophenyl carbonate as a tool for modifying proteins.
合成法
The synthesis of isobutyl 2,4,6-trichlorophenyl carbonate involves a multistep process that begins with the reaction of isobutyl chloroformate with 2,4,6-trichlorophenol in the presence of a base catalyst. The resulting product is then purified through a series of chromatography and recrystallization steps. The yield of isobutyl 2,4,6-trichlorophenyl carbonate can vary depending on the specific conditions used during the synthesis process.
科学的研究の応用
Isobutyl 2,4,6-trichlorophenyl carbonate has been used extensively in scientific research due to its ability to modify proteins and enzymes. Specifically, isobutyl 2,4,6-trichlorophenyl carbonate can be used to selectively modify lysine residues in proteins, which can alter their activity and function. This makes isobutyl 2,4,6-trichlorophenyl carbonate a valuable tool for studying protein function and for developing new therapeutic agents.
特性
IUPAC Name |
2-methylpropyl (2,4,6-trichlorophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O3/c1-6(2)5-16-11(15)17-10-8(13)3-7(12)4-9(10)14/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQGCNQSIVYSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid, 2,4,6-trichlorophenyl isobutyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





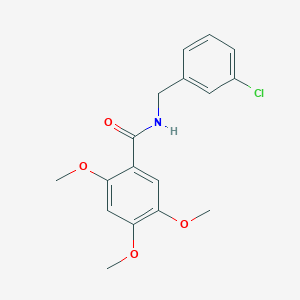
![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)
![3-(2-methoxy-1-naphthyl)-N'-[1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5853137.png)
